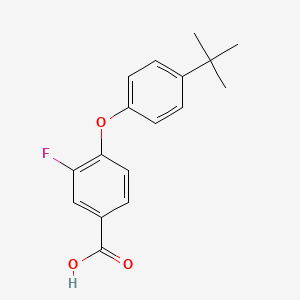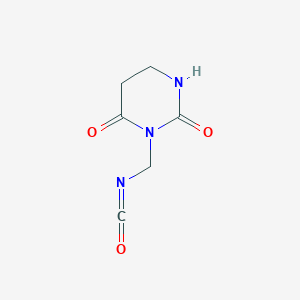
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione
Vue d'ensemble
Description
“3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione” is also known as Isophorone Diisocyanate (IPDI). It is a monomeric cycloaliphatic diisocyanate . The CAS number for this compound is 4098-71-9 . It has a molecular weight of 222.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is C12H18N2O2 . It is also known as 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate .
Chemical Reactions Analysis
This compound is used in the chemical synthesis of aliphatic polyisocyanates and polyurethanes . It is also involved in the formation of hybrid isocyanurates, which are used in polyurethane coatings .
Physical And Chemical Properties Analysis
This compound appears as a clear liquid with a pungent odor . It has a specific heat of 1.68 kJ/kg at 20°C, a boiling point under 1013 hPa of 310°C (decomposes), and a self-ignition temperature of 430°C . Its NCO content is 37.5 to 37.8% by weight .
Applications De Recherche Scientifique
Synthesis and Microlithography Applications
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione and its derivatives have been explored for their potential in synthesizing photoactive substrates for microlithography. Tattersall et al. (2004) described the preparation of 3-diazopiperi-2,4-diones, which absorb in the 240−260-nm spectral range and are suitable for use in nonchemically amplified photoresists in deep ultraviolet microlithography due to their high quantum yield in the Wolff rearrangement, leading to transparent, base-soluble photoproducts (Tattersall et al., 2004).
Methodologies for Ring Expansion
Stevens, Dieltiens, and Claeys (2005) developed a straightforward one-step protocol for expanding pyroglutamates to perhydro-1,3-diazepine-2,4-diones, employing N-carbamoylation with an isocyanate followed by intramolecular ring expansion. This new method provides easy access to the seven-membered skeleton, demonstrating the versatility of isocyanate-based compounds in synthesizing complex cyclic structures (Stevens et al., 2005).
Urethane Reaction Studies
Gong et al. (2014) studied the urethane reaction involving symmetrical diisocyanate 1,3-diazetidine-2,4-dione with a mono-THP ether, exploring the kinetics and thermodynamics of the reaction. Their findings provide insights into the reactivity of isocyanate groups in such molecules and the catalytic effects on the reaction rate and mechanism, contributing to a better understanding of the chemistry of isocyanate-based compounds (Gong et al., 2014).
Polymerization and Material Synthesis
Mallakpour and Rafiee (2007) introduced an efficient method for preparing soluble poly(urea-urethane)s using this compound derivatives, employing ionic liquids and microwave irradiation for polymerization. This approach highlights the potential of these compounds in synthesizing new materials with desirable properties for various applications (Mallakpour & Rafiee, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
3-(isocyanatomethyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-4-7-3-9-5(11)1-2-8-6(9)12/h1-3H2,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNOGNSJXTLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


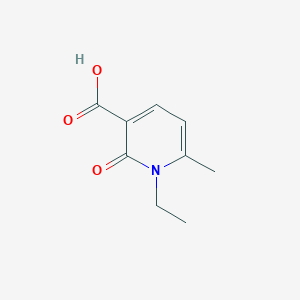

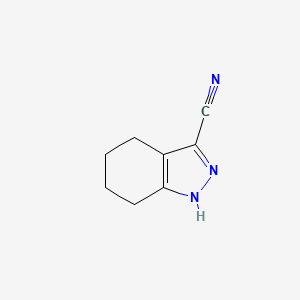

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
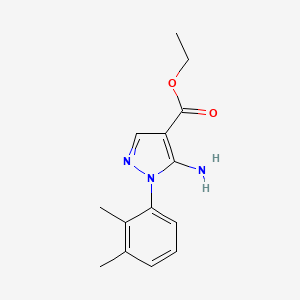
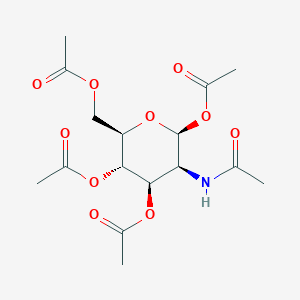

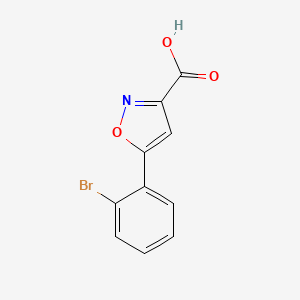
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
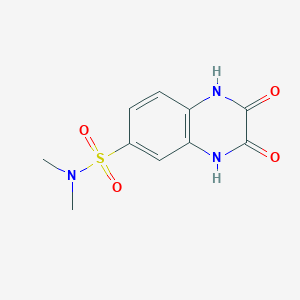
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
